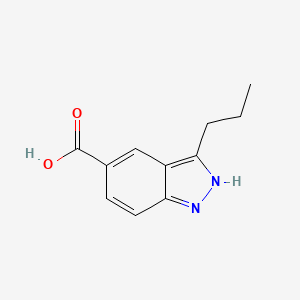

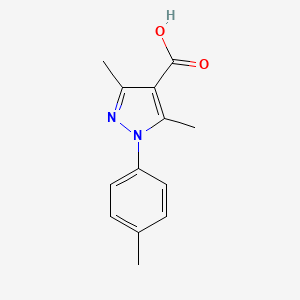

1H-Indazole-5-carboxylic acid, 3-propyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1H-Indazole-5-carboxylic acid is a heterocyclic compound . It has an empirical formula of C8H6N2O2 and a molecular weight of 162.15 . It is often used in laboratory settings .

Synthesis Analysis

The synthesis of 1H-Indazole-5-carboxylic acid and similar compounds has been a subject of research in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 1H-Indazole-5-carboxylic acid is represented by the SMILES stringOC(=O)c1ccc2[nH]ncc2c1 . This indicates the presence of a carboxylic acid group attached to an indazole ring . Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have been synthesized using various methods, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis

1H-Indazole-5-carboxylic acid is a powder with a melting point of 318-322 °C . It has an assay of 97% .Applications De Recherche Scientifique

Synthetic Approaches to Indazoles

- Application Summary : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

- Methods of Application : The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

- Results or Outcomes : This review article gives a brief outline of optimized synthetic schemes with relevant examples .

Potential Anticancer Applications

- Application Summary : Specifically, indazole-3-carboxylic (I3C) is part of the structure of lonidamine, an anticancer compound and an anti-spermatogenic drug, which has been used effectively against tumors in the head, neck, and breast .

- Methods of Application : It acts as an inhibitor of the enzyme hexokinase and of the transport of the mitochondrial electrons, causing apoptosis .

- Results or Outcomes : The drug has shown effectiveness in treating various types of tumors .

Kinase Inhibitors

- Application Summary : Indazole derivatives are drawing attention in medicinal chemistry as kinase inhibitors . Kinase inhibitors are important in the treatment of cancer and other diseases.

- Methods of Application : 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles .

- Results or Outcomes : The development of indazole-based kinase inhibitors could lead to new treatments for various diseases .

Treatment of CHK1-, CHK2- and SGK-induced Diseases

- Application Summary : The inhibition, regulation, and/or modulation of CHK1 and CHK2 kinases and of the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) play a role in the treatment of CHK1-, CHK2- and SGK-induced diseases such as cancer .

- Methods of Application : This involves the use of indazole compounds that can inhibit these kinases .

- Results or Outcomes : This could potentially lead to new treatments for these diseases .

HIV Protease Inhibitors

- Application Summary : Biologically active compounds containing an indazole fragment have been investigated and applied in producing HIV protease inhibitors .

- Methods of Application : The synthesis of indazoles involves various routes, including cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as a starting material .

- Results or Outcomes : The development of indazole-based HIV protease inhibitors could lead to new treatments for HIV .

Luminescent Properties

- Application Summary : Cadmium and zinc polymers exhibit interesting luminescence properties .

- Methods of Application : This involves the use of indazole compounds in the synthesis of these polymers .

- Results or Outcomes : The development of these luminescent polymers could have potential applications in various fields, such as optoelectronics .

Safety And Hazards

Orientations Futures

Given the wide range of medicinal applications of indazole-containing heterocyclic compounds, much effort has been spent in recent years to develop synthetic approaches to indazoles . This suggests that future research may continue to explore new synthesis methods and potential applications of these compounds .

Propriétés

IUPAC Name |

3-propyl-2H-indazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-3-9-8-6-7(11(14)15)4-5-10(8)13-12-9/h4-6H,2-3H2,1H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYATZKHOQZWOJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C2C=C(C=CC2=NN1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indazole-5-carboxylic acid, 3-propyl- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2392171.png)

![5-Chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoic acid](/img/structure/B2392172.png)

![4-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2392173.png)

![4-Cyclohexylsulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2392174.png)

![(Z)-5-(hydroxymethyl)-8-methyl-2-((3-(methylthio)phenyl)imino)-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2392176.png)

![7-(9H-Fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2392179.png)

![2-Cyano-6-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride](/img/structure/B2392181.png)

![N-(1,3-benzodioxol-5-yl)-2-[[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide](/img/structure/B2392189.png)